1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Description
1-[(3-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a synthetic organic compound featuring a tetrahydroquinoline core fused with a sulfonyl-linked 3-nitrophenyl group. The 3-nitrophenylsulfonyl moiety introduces strong electron-withdrawing properties, enhancing electrophilicity and reactivity in biological or chemical systems.
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)13-7-3-8-14(11-13)22(20,21)16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGNTOVNDACSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the sulfonyl group can be replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boronic acids, and various bases and solvents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique sulfonyl and nitrophenyl functional groups allow for the exploration of new chemical reactivities and methodologies in organic chemistry.
Reactivity and Transformations
- 1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions:
- Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
- Substitution : The sulfonyl group can participate in nucleophilic substitution reactions.
- Coupling Reactions : It can undergo Suzuki-Miyaura coupling reactions, allowing for the introduction of boronic acid derivatives.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits potential antimicrobial activity. Its structure facilitates interactions with biological targets, which may inhibit bacterial growth or function.
Anticancer Activity
- Ongoing studies are investigating its anticancer properties. The ability of the sulfonamide group to interact with enzymes involved in cancer pathways makes it a candidate for drug development aimed at treating various cancers.
Medicinal Chemistry
Drug Development
- The sulfonamide moiety is well-known for its pharmacological activities. Modifications to the tetrahydroquinoline structure could lead to new therapeutic agents with enhanced efficacy against diseases .
Mechanism of Action
- The mechanism involves strong interactions with proteins and enzymes, potentially leading to inhibition of their activity. The electron transfer capabilities of the nitrophenyl group may also influence redox reactions within biological systems.
Industrial Applications
Material Science
- This compound is utilized in developing new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and coatings that require specific functional characteristics.
Case Studies
Case Study 1: Antimicrobial Activity
- A study demonstrated that modifications of the tetrahydroquinoline structure resulted in derivatives with enhanced antimicrobial properties. This research highlights the potential for developing new antibiotics based on this scaffold.
Case Study 2: Anticancer Research
- In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against cancer cell lines. These findings suggest that further exploration could lead to promising anticancer agents.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting the redox state of biological molecules. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and biological activities of 1-[(3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline and related compounds:
Crystallographic and Conformational Insights
- Crystal Packing: Tetrahydroquinoline sulfonates often adopt half-chair conformations in the tetrahydroquinoline ring, with hydrogen-bonding networks stabilizing the structure. For example, 1-benzylsulfonyl-THQ forms C(8) and C(4) chains via weak H-bonds .
- Bond Angles: The N1 bond-angle sum in sulfonylated tetrahydroquinolines ranges from 347.9° to 354.61°, indicating minor conformational flexibility depending on substituents .
Research Findings and Data
Key Comparative Studies
Anticancer Efficacy :
Mechanistic Insights
- The sulfonyl group acts as a hydrogen-bond acceptor, facilitating interactions with catalytic residues in enzymes (e.g., tyrosine kinases or proteases) .
- Nitro groups may generate reactive oxygen species (ROS) under physiological conditions, contributing to cytotoxic effects .
Biological Activity
1-[(3-Nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects against cancer, inflammation, and other therapeutic areas.
- IUPAC Name : this compound
- Molecular Formula : C15H14N2O4S
- Molecular Weight : 318.35 g/mol
- CAS Number : 182565-33-9
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in inflammation and cancer progression. Notably, derivatives of tetrahydroquinoline have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This inhibition is critical as NF-κB is a key regulator of immune response and inflammation .
Inhibition of NF-κB
Research indicates that tetrahydroquinoline derivatives can significantly reduce NF-κB activity. For instance, one study found that certain derivatives exhibited up to 53 times the potency in inhibiting LPS-induced NF-κB activity compared to reference compounds . This suggests that the sulfonyl group may enhance the compound's ability to modulate inflammatory responses.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of tetrahydroquinoline derivatives on various human cancer cell lines. The results indicate that these compounds exhibit significant cytotoxicity across multiple cancer types:
These findings highlight the potential of this compound as a candidate for further development as an anticancer agent.
Case Studies
A notable case study involved the synthesis and evaluation of various tetrahydroquinoline derivatives for their anti-inflammatory and anticancer properties. The study demonstrated that specific modifications to the tetrahydroquinoline structure could enhance biological activity significantly:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
